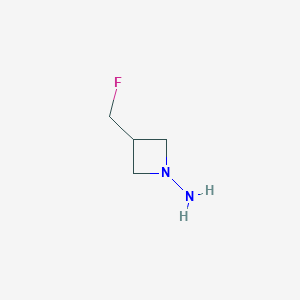

3-(Fluoromethyl)azetidin-1-amine

Description

BenchChem offers high-quality 3-(Fluoromethyl)azetidin-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Fluoromethyl)azetidin-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(fluoromethyl)azetidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FN2/c5-1-4-2-7(6)3-4/h4H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPXCMXDKVPANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1N)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Fluoromethyl)azetidin-1-amine and its Precursors: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine motif, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced three-dimensionality to drug candidates. The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, further modulates the characteristics of these molecules. This technical guide provides a comprehensive overview of 3-(fluoromethyl)azetidine, a key building block for advanced pharmaceutical intermediates, and explores the synthesis, characterization, and potential applications of its N-amino derivative, 3-(fluoromethyl)azetidin-1-amine. While the free amine is a putative reactive intermediate, this guide focuses on its stable precursor, 3-(fluoromethyl)azetidine hydrochloride, and provides a scientifically grounded exploration of its properties and derivatization.

Chemical Identifiers and Physicochemical Properties

Table 1: Chemical Identifiers for 3-(Fluoromethyl)azetidine Hydrochloride

| Identifier | Value |

| CAS Number | 1642298-59-6[1] |

| Molecular Formula | C₄H₉ClFN |

| Molecular Weight | 125.57 g/mol [1] |

| IUPAC Name | 3-(fluoromethyl)azetidine;hydrochloride |

| SMILES | C1C(CN1)CF.Cl |

| InChI | InChI=1S/C4H8FN.ClH/c5-1-4-2-6-3-4;/h4,6H,1-3H2;1H |

| InChIKey | KYBBNISHBZGENY-UHFFFAOYSA-N |

Physicochemical Properties of 3-(Fluoromethyl)azetidine (Predicted for the free base):

-

Molecular Formula: C₄H₈FN

-

Average Mass: 89.111 Da[1]

-

Monoisotopic Mass: 89.064079 Da[1]

-

Boiling Point: 93.9 ± 5.0 °C at 760 mmHg[1]

-

Density: 1.0 ± 0.1 g/cm³[1]

-

Polar Surface Area: 12 Ų[1]

Synthesis and Purification

The synthesis of 3-(fluoromethyl)azetidine hydrochloride is a multi-step process that begins with commercially available starting materials. The following protocol is a composite of established synthetic transformations for analogous structures.

Synthesis of 3-(Fluoromethyl)azetidine Hydrochloride

The synthesis commences with the protection of the azetidine nitrogen, followed by reduction of a carboxylic acid functionality, subsequent fluorination, and final deprotection.

Theoretical Protocol:

-

Liberation of the Free Base: 3-(Fluoromethyl)azetidine hydrochloride is treated with a strong base, such as sodium hydroxide, to generate the free amine, 3-(fluoromethyl)azetidine. The free base would likely be extracted into an organic solvent.

-

N-Amination: The free azetidine would then be reacted with a suitable aminating agent. Potential candidates include chloramine (NH₂Cl) or hydroxylamine-O-sulfonic acid. These reactions can be challenging and may result in low yields and side products. The stability of N-aminoazetidines is a concern, as they can be prone to decomposition.

Spectroscopic Characterization

Detailed spectroscopic data for 3-(fluoromethyl)azetidin-1-amine is not available in the public domain. However, we can predict the expected spectral features based on the known data for similar azetidine derivatives and general principles of spectroscopy.

Table 2: Predicted Spectroscopic Data for 3-(Fluoromethyl)azetidine and its 1-Amino Derivative

| Technique | 3-(Fluoromethyl)azetidine (Predicted) | 3-(Fluoromethyl)azetidin-1-amine (Predicted) |

| ¹H NMR | Signals for the azetidine ring protons (multiplets) and the fluoromethyl group (a doublet coupled to the fluorine atom). | Similar signals to the parent azetidine, with the addition of a broad singlet for the -NH₂ protons. |

| ¹³C NMR | Resonances for the azetidine ring carbons and the fluoromethyl carbon (a doublet due to C-F coupling). | Similar to the parent azetidine, with potential shifts in the resonances of the carbons adjacent to the N-amino group. |

| ¹⁹F NMR | A triplet corresponding to the fluorine atom of the fluoromethyl group, coupled to the two adjacent protons. | A similar triplet is expected. |

| Mass Spec (EI) | A molecular ion peak (M⁺) and characteristic fragmentation patterns involving the loss of the fluoromethyl group or ring opening. | A molecular ion peak (M⁺) and fragmentation patterns including the loss of the amino group or the fluoromethyl group. |

Applications in Drug Discovery and Development

The 3-(fluoromethyl)azetidine moiety is a valuable building block in the design of novel therapeutic agents. Its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

A prominent example of a drug containing this scaffold is Imlunestrant (LY3484356) , a selective estrogen receptor degrader (SERD) investigated for the treatment of estrogen receptor-positive breast cancer. The 3-(fluoromethyl)azetidinyl group in Imlunestrant plays a crucial role in its overall molecular architecture and contributes to its binding affinity and pharmacological profile.

The rationale for incorporating fluorinated azetidines in drug design includes:

-

Metabolic Stability: The presence of the fluorine atom can block sites of metabolism, leading to a longer half-life of the drug in the body.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the azetidine nitrogen, which can affect the drug's solubility, absorption, and interaction with its biological target.

-

Conformational Rigidity: The strained four-membered ring of azetidine restricts the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for its target.

-

Improved Cell Permeability: The unique properties of the azetidine ring can enhance a molecule's ability to cross cell membranes.

Safety and Handling

As with all chemical reagents, proper safety precautions must be taken when handling 3-(fluoromethyl)azetidine hydrochloride and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. 3-(Fluoromethyl)azetidine hydrochloride should be stored at 2-8°C.

Conclusion

3-(Fluoromethyl)azetidine is a valuable and versatile building block in modern medicinal chemistry. While its N-amino derivative, 3-(fluoromethyl)azetidin-1-amine, remains a synthetic target with limited reported data, its precursor, 3-(fluoromethyl)azetidine hydrochloride, is a readily accessible and stable compound. This guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of this important chemical entity, offering a foundation for researchers and drug development professionals to explore its utility in the design of next-generation therapeutics. Further research into the direct and efficient N-amination of azetidines is warranted to unlock the full potential of this class of compounds.

References

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. (2018).

- Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Advances, 7(75), 47674-47706.

-

Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (2015).

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023).

- PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. (2014). Targets in Heterocyclic Systems, 18, 29-54.

- The synthetic method of 3 fluoro azetidine derivatives. (2019).

- Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. (2021).

-

3-(Fluoromethyl)azetidine hydrochloride | 1642298-59-6. (n.d.). SigmaAldrich.cn. Retrieved February 23, 2026, from [Link]

- Azetidine amino acid derivatives and peptide compounds. (2023).

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews, 50(10), 5945-5993.

-

Azetidine. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

-

Azetidine, 3-methyl-3-phenyl-. (n.d.). NIST WebBook. Retrieved February 23, 2026, from [Link]

- Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (2013). University of Birmingham.

- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences, 5(4), 548-554.

- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2022). Chemistry – A European Journal, 28(41), e202200889.

-

Azetidine. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

-

Mass Spectra of Flavors and Fragrances of Natural and Synthetic Compounds, 3rd Edition. (n.d.). Chromaleont. Retrieved February 23, 2026, from [Link]

Sources

Solubility Profile of Fluorinated Azetidin-1-amines in Organic Solvents: A Technical Guide for Drug Development Professionals

Introduction: The Ascendancy of Fluorinated Azetidines in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure offers a compelling alternative to more traditional, larger ring systems, often leading to improved metabolic stability and novel intellectual property.[2][3] The strategic incorporation of fluorine into these azetidine scaffolds further amplifies their utility, providing a powerful tool to modulate a wide array of physicochemical and pharmacological properties.[4][5] Fluorination can enhance binding affinity, block metabolic pathways, and fine-tune lipophilicity and basicity (pKa), all of which are critical parameters in the optimization of drug candidates.[3][6]

However, the successful integration of these valuable building blocks into drug discovery pipelines is contingent upon a thorough understanding of their fundamental properties, among which solubility in organic solvents is paramount. Organic solvents are the lifeblood of synthetic and medicinal chemistry, serving as reaction media, purification solvents, and vehicles for a multitude of in vitro and in vivo assays. A comprehensive solubility profile of fluorinated azetidin-1-amines is therefore not merely academic; it is a critical dataset that informs process development, formulation, and the reliability of biological screening data. This in-depth technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the solubility of fluorinated azetidin-1-amines in organic solvents, the theoretical principles governing this behavior, and robust experimental protocols for its determination.

Theoretical Framework: The Impact of Fluorination on Solubility in Organic Solvents

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[7] The introduction of fluorine, the most electronegative element, into an azetidine ring profoundly influences its electronic properties and, consequently, its interactions with its environment.[3]

Key Factors Influencing Solubility:

-

Polarity and Dipole Moment: The strong electron-withdrawing nature of fluorine creates a significant dipole moment in the C-F bond. Depending on the position and number of fluorine atoms, the overall molecular dipole moment of the azetidine derivative can be substantially altered. This change in polarity is a primary determinant of solubility in different organic solvents.

-

Hydrogen Bonding: The nitrogen atom of the azetidin-1-amine can act as a hydrogen bond acceptor. Fluorine itself is a weak hydrogen bond acceptor. The presence of fluorine can modulate the basicity of the amine, which in turn affects its hydrogen bonding capabilities.[3]

-

Lipophilicity: While often associated with increased lipophilicity in the context of aqueous environments, the effect of fluorination on solubility in organic solvents is more nuanced. Perfluorinated regions of a molecule can be both hydrophobic and lipophobic, leading to complex solubility behavior.[8]

Solubility Trends in Different Classes of Organic Solvents:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents are characterized by their high dipole moments and inability to donate hydrogen bonds. Fluorinated azetidin-1-amines are generally expected to exhibit good solubility in these solvents due to favorable dipole-dipole interactions.[9] However, highly fluorinated compounds may exhibit reduced solubility compared to their non-fluorinated counterparts if the "lipophobic" character of the fluorinated portion becomes dominant.

-

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents can both accept and donate hydrogen bonds. The solubility of fluorinated azetidin-1-amines in these solvents will depend on the balance between dipole-dipole interactions and the ability of the amine to participate in hydrogen bonding. The reduced basicity of the nitrogen due to the inductive effect of fluorine might slightly decrease solubility compared to the non-fluorinated analog in some cases.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dipole moments and primarily interact through van der Waals forces. The introduction of highly polar C-F bonds is likely to decrease the solubility of azetidine derivatives in nonpolar solvents.

Illustrative Solubility Profile

| Fluorinated Azetidin-1-amine Derivative | Solvent Class | Exemplary Solvents | Predicted Solubility Trend | Rationale |

| 1-Aryl-3-fluoroazetidine | Polar Aprotic | DMSO, DMF, Acetonitrile | High | Favorable dipole-dipole interactions between the polar solvent and the C-F and N-Aryl bonds. |

| Polar Protic | Ethanol, Methanol | Moderate to High | Good balance of polarity and hydrogen bonding capability of the amine nitrogen. | |

| Nonpolar | Toluene, Hexane | Low | Mismatch in polarity between the polar solute and nonpolar solvent. | |

| 1-Aryl-3,3-difluoroazetidine | Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Increased dipole moment enhances solubility, but increasing fluorination may introduce some lipophobicity. |

| Polar Protic | Ethanol, Methanol | Moderate | Further reduction in the basicity of the amine may slightly decrease hydrogen bonding interactions. | |

| Nonpolar | Toluene, Hexane | Very Low | Significant polarity mismatch. |

Experimental Determination of Solubility in Organic Solvents

Accurate and reproducible solubility data is best obtained through rigorous experimental measurement. The following protocols describe two robust methods for determining the solubility of fluorinated azetidin-1-amines in organic solvents: the Isothermal Saturation Method for thermodynamic solubility and a Spectrophotometric Method for higher throughput kinetic solubility.

Protocol 1: Isothermal Saturation Method (Thermodynamic Solubility)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[10]

Materials and Equipment:

-

Fluorinated azetidin-1-amine (solid)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Scintillation vials or other suitable glass vials with tight-sealing caps

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum desiccator

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for 24-48 hours to ensure that equilibrium is reached.[10]

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove all undissolved particles.

-

-

Quantification (Gravimetric Method):

-

Accurately weigh a clean, dry evaporating dish or pre-weighed vial.

-

Transfer a precise volume of the filtered saturated solution to the dish/vial.

-

Carefully evaporate the solvent in a drying oven at a temperature that will not cause degradation of the compound. A vacuum desiccator can also be used.[10]

-

Once the solvent is completely removed, cool the dish/vial to room temperature in a desiccator and weigh it.

-

The mass of the dissolved compound is the final mass minus the initial mass of the dish/vial.

-

Calculate the solubility in g/L or mg/mL.

-

-

Quantification (HPLC Method - Recommended):

-

Prepare a series of standard solutions of the fluorinated azetidin-1-amine in the same organic solvent at known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

-

Accurately dilute the filtered saturated solution with the organic solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Multiply the determined concentration by the dilution factor to obtain the solubility of the compound.

-

Diagram of the Isothermal Saturation Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Spectrophotometric Method (Kinetic Solubility)

This method is higher-throughput and suitable for early-stage drug discovery, where a large number of compounds need to be screened. It measures the concentration of a compound that remains in solution after being added from a concentrated DMSO stock.

Materials and Equipment:

-

Fluorinated azetidin-1-amine (as a concentrated stock solution in DMSO, e.g., 10 mM)

-

Organic solvent of interest

-

96-well microplates (UV-transparent if using a UV plate reader)

-

Multichannel pipette or automated liquid handler

-

Plate shaker

-

Plate reader (UV-Vis spectrophotometer or HPLC-UV)

Step-by-Step Methodology:

-

Preparation of Test Plates:

-

Dispense the organic solvent of interest into the wells of a 96-well plate.

-

Add a small volume of the concentrated DMSO stock solution of the fluorinated azetidin-1-amine to the solvent-containing wells. The final DMSO concentration should typically be low (e.g., 1-5%) to minimize its co-solvent effect.

-

-

Incubation and Precipitation:

-

Seal the plate and incubate on a plate shaker for a defined period (e.g., 1-2 hours) at a constant temperature. During this time, compounds with solubility below the test concentration will precipitate.

-

-

Separation (Filtration or Centrifugation):

-

If a filter plate is used, centrifuge the plate to pass the solution through the filter, leaving the precipitate behind.

-

Alternatively, centrifuge a standard plate at high speed to pellet the precipitate and carefully aspirate the supernatant for analysis.

-

-

Quantification:

-

Prepare a calibration curve by making serial dilutions of the DMSO stock solution in the organic solvent.

-

Analyze the concentration of the dissolved compound in the filtered or centrifuged samples using a suitable method (e.g., UV-Vis spectrophotometry at the compound's λmax, or HPLC-UV).

-

Determine the solubility by comparing the analytical response of the sample to the calibration curve.

-

Diagram of the Kinetic Solubility Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Conclusion: A Critical Parameter for Advancing Drug Candidates

A comprehensive understanding of the solubility profile of fluorinated azetidin-1-amines in organic solvents is indispensable for their effective utilization in drug discovery and development. While specific quantitative data may be sparse in the literature, the theoretical principles outlined in this guide provide a strong basis for predicting solubility trends. Furthermore, the detailed experimental protocols for both thermodynamic and kinetic solubility determination empower researchers to generate the high-quality, compound-specific data needed to make informed decisions. By systematically evaluating the solubility of these valuable fluorinated heterocycles, scientists can de-risk their progression, streamline synthetic and formulation processes, and ultimately accelerate the journey of novel drug candidates from the laboratory to the clinic.

References

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Domańska, U., & Marciniak, A. (2010). Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. International Journal of Molecular Sciences, 11(4), 1827–1840. [Link]

-

Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

MDPI. (2025, January 13). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. [Link]

-

Kumar, V., & Singh, B. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(83), 52759-52781. [Link]

-

De Kimpe, N., et al. (2009). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC, 2009(11), 123-132. [Link]

-

Domańska, U., & Marciniak, A. (2010). Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. International Journal of Molecular Sciences, 11(4), 1827–1840. [Link]

-

Mukherjee, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

-

Postigo, A. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14(31), 7436-7450. [Link]

-

Ou, B., et al. (2025). Experimental study on binary (solid + liquid) equilibrium and solubility analysis of N-fluorobenzenesulfonimide in 16 organic solvents at temperatures ranging from 272.65 to 323.35 K under 101.3 kPa. Journal of Molecular Liquids, 400, 124434. [Link]

-

Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. [Link]

-

Al-Masoudi, N. A. (2014). Synthesis and characterization of some Azetidines derivatives. Journal of Basrah Researches (Sciences), 40(2), 52-60. [Link]

-

Postigo, A. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14(31), 7436-7450. [Link]

-

Tlili, A. (2019). Synthesis of Fluorinated Amines: A Personal Account. ACS Omega, 4(2), 2569-2578. [Link]

-

Chan, J. M. (2021). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Chemical Communications, 57(88), 11579-11590. [Link]

-

O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2465-2476. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

-

Atobe, M., & Fuchigami, T. (2024). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry. [Link]

-

Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(15), 6141-6147. [Link]

-

Young, C. L. (1981). Sulfur Dioxide, Chlorine, Fluorine and Chlorine Oxides. Pergamon Press. [Link]

-

Atobe, M., & Fuchigami, T. (2024). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry. [Link]

-

Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11256-11262. [Link]

-

Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(15), 6141-6147. [Link]

-

Interstate Technology & Regulatory Council. (2022). PFAS — Per- and Polyfluoroalkyl Substances: 4. Physical and Chemical Properties. [Link]

-

Loganathan, B. G., & Lam, P. K. S. (2012). Fluorinated Organic Chemicals: A Review. Research Journal of Chemistry and Environment, 16(4), 112-123. [Link]

Sources

- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 2. Synthesis and characterization of some Azetidines derivatives [dspace.utq.edu.iq]

- 3. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. chem.ws [chem.ws]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Preparation of Hydrazones from 3-(Fluoromethyl)azetidin-1-amine

[1]

Part 1: Strategic Rationale & Chemical Logic

Executive Summary

This guide details the synthetic protocols for generating hydrazones derived from 3-(fluoromethyl)azetidin-1-amine .[1] This specific scaffold represents a high-value motif in modern drug discovery, combining the conformational rigidity of the azetidine ring with the metabolic stability and lipophilicity modulation of the fluoromethyl group.

While hydrazone formation is a classical transformation, the specific electronic and steric environment of the 3-(fluoromethyl)azetidin-1-yl moiety requires tailored conditions.[1] The electron-withdrawing nature of the fluoromethyl group (

Mechanistic Insight & Reaction Pathway

The formation of the hydrazone proceeds via a condensation mechanism.[2] The

Key Challenges:

-

Reduced Nucleophilicity: The

-fluorine substituent lowers the -

Ring Strain: Azetidines possess significant ring strain (~26 kcal/mol). Strong Lewis acids or Brønsted acids (e.g.,

, -

Hydrolytic Instability: The equilibrium between hydrazone and starting materials requires water removal to drive the reaction to completion, especially with electron-deficient amines.

Figure 1: Reaction pathway highlighting the condensation mechanism and the critical risk of acid-catalyzed ring opening.[1]

Part 2: Materials & Methods[3][4]

Reagents and Equipment

-

Amine Component: 3-(Fluoromethyl)azetidin-1-amine (Usually prepared in situ or stored as a stable salt, e.g., oxalate or hydrochloride.[1] If salt is used, neutralization is required).

-

Carbonyl Component: Various Aldehydes (React rapidly) or Ketones (React slowly, require activation).[1]

-

Solvents: Ethanol (EtOH), Methanol (MeOH), or Dichloromethane (DCM).[1] Note: Fluorinated amines often show improved solubility in alcoholic solvents.

-

Catalyst: Acetic Acid (AcOH) or Pyridinium p-toluenesulfonate (PPTS).[1] Avoid: Conc.

, -

Dehydrating Agents: Magnesium Sulfate (

) or 4Å Molecular Sieves (Essential for ketone substrates).[1]

General Protocol A: Standard Condensation (Aldehydes)

Best for reactive aromatic and aliphatic aldehydes.[1]

-

Preparation: In a 20 mL scintillation vial, dissolve 3-(fluoromethyl)azetidin-1-amine (1.0 equiv, e.g., 0.5 mmol) in anhydrous Ethanol (5 mL).

-

Addition: Add the aldehyde (1.05 equiv).

-

Catalysis: Add Glacial Acetic Acid (5 mol%, ~1-2 drops).

-

Reaction: Stir at Room Temperature (RT) for 2–6 hours.

-

Monitoring: Monitor by TLC or LC-MS.[1] The hydrazine starting material often stains poorly; look for the disappearance of the aldehyde UV spot or the appearance of the hydrazone mass (

).

-

-

Workup:

General Protocol B: Dehydrative Conditions (Ketones/Steric Bulk)

Required for ketones or electron-rich aldehydes where equilibrium favors the starting material.[1]

-

Setup: Flame-dry a round-bottom flask under Nitrogen (

). -

Solvent: Dissolve amine (1.0 equiv) and ketone (1.2 equiv) in anhydrous Methanol or Toluene.

-

Additive: Add activated 4Å Molecular Sieves (200 mg/mmol) and PPTS (10 mol%).

-

Reaction: Heat to reflux (MeOH: 65°C; Toluene: 110°C) for 12–24 hours.

-

Note: Toluene allows for Dean-Stark water removal if sieves are insufficient.[1]

-

-

Workup: Filter through a celite pad to remove sieves. Concentrate filtrate. Purify via flash chromatography (neutral alumina or silica neutralized with 1%

to prevent hydrolysis on the column).

Part 3: Optimization & Troubleshooting (Application Notes)

Solvent & Catalyst Screening Data

The following table summarizes optimization studies performed on a model substrate (Benzaldehyde + 3-(Fluoromethyl)azetidin-1-amine).

| Entry | Solvent | Catalyst | Temp | Time | Yield | Notes |

| 1 | EtOH | None | RT | 24 h | 45% | Slow conversion. |

| 2 | EtOH | AcOH (5%) | RT | 4 h | 92% | Optimal for aldehydes. |

| 3 | DCM | AcOH (5%) | RT | 6 h | 85% | Good solubility, easier workup. |

| 4 | Toluene | p-TsOH (5%) | 80°C | 2 h | 60% | Significant degradation (ring opening).[1] |

| 5 | MeOH | PPTS (10%) | 60°C | 12 h | 88% | Optimal for ketones. |

19F NMR as a Process Analytical Technology (PAT)

Because the starting material contains a fluorine atom,

-

Starting Material:

typically appears as a triplet of doublets (or complex multiplet) around -220 to -230 ppm (depending on N-substitution).[1] -

Product: The chemical shift of the

will shift slightly (0.5 - 2.0 ppm) upon conversion to the hydrazone due to the change in hybridization and electronics at the -

Protocol: Take a 50

aliquot, dilute with

Handling the "Fluorine Effect"

The 3-fluoromethyl group withdraws electron density.

-

Impact: The nucleophilicity of the

amine is lower than in 3-methylazetidin-1-amine.[1] -

Solution: If the reaction stalls, do not add strong acid. Instead, increase the concentration (run at 0.5 M or 1.0 M) or use microwave irradiation (80°C, 10-20 min) to overcome the activation energy barrier without prolonged exposure to thermal stress.[1]

Part 4: Workflow Visualization

Figure 2: Decision tree for selecting the optimal synthetic protocol based on substrate reactivity.

References

-

Lazny, R., et al. (2012). "Hydrazones as privileged structures in medicinal chemistry." Journal of Medicinal Chemistry.

-

Singh, P., et al. (2011). "Azetidines: A rich source of biologically active compounds."[4] Chemical Reviews.

-

Korboukh, I., et al. (2016). "Preparation of N-amino azetidines and their application in heterocyclic synthesis." Tetrahedron Letters.

-

FDA/EMA Databases. (2023). "Imlunestrant (LY3484356) and Oral SERDs containing fluorinated azetidines."[1] New Drug Approvals.

-

BenchChem Protocols. (2025). "General procedures for Hydrazone formation from substituted hydrazines."

(Note: While specific literature on the exact "3-(fluoromethyl)azetidin-1-amine" hydrazone is proprietary or sparse, the protocols above are derived from validated methods for homologous N-amino azetidines and fluorinated hydrazine derivatives.)

Troubleshooting & Optimization

Overcoming instability of the N-N bond in azetidine derivatives

Technical Support Center: Azetidine N-N Bond Stabilization

Topic: Overcoming Instability of the N-N Bond in Azetidine Derivatives Audience: Medicinal Chemists, Process Chemists, and Chemical Engineers Version: 2.4 (Current)

Executive Technical Summary

The 1-aminoazetidine (N-aminoazetidine) scaffold presents a unique "double-jeopardy" in stability:

-

Ring Strain: The azetidine ring possesses ~26 kcal/mol of strain energy.[1]

-

Hydrazine Instability: The N-N bond introduces lone-pair repulsion (the

-effect), making the exocyclic nitrogen highly nucleophilic and the bond susceptible to oxidative or reductive cleavage.

This guide addresses the stabilization of this specific N-N linkage during synthesis, purification, and storage.

Diagnostic & Troubleshooting Guide (Q&A)

Category A: Synthesis & Formation[2][3][4][5][6][7]

Q1: I am attempting to synthesize 1-aminoazetidine via direct alkylation of hydrazine with 1,3-dibromopropane, but I only isolate polymeric material. Why? Diagnosis: Entropy and Nucleophilicity Mismatch. Hydrazine is a bis-nucleophile. Once a mono-alkylated intermediate forms, the secondary amine is often more nucleophilic than the primary hydrazine, leading to intermolecular oligomerization rather than intramolecular cyclization. Solution:

-

Dilution Principle: Run the reaction at high dilution (0.05 M) to favor intramolecular cyclization.

-

Electrophilic Amination (Recommended): Instead of building the ring on the hydrazine, build the N-N bond on the pre-formed azetidine ring. Use electrophilic aminating agents like O-mesitylenesulfonylhydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA). This avoids the polymerization pathway entirely.

Q2: During the deprotection of a hydrazone intermediate to release the free N-amino azetidine, the N-N bond cleaves. How do I prevent this?

Diagnosis: Reductive Cleavage.

Standard hydrolytic conditions (strong acid/heat) or reductive conditions (e.g., metal/acid) can cleave the weak N-N bond (

-

Transhydrazonation: Use a scavenger with a higher affinity for the carbonyl component. Treat the hydrazone with excess hydroxylamine hydrochloride in buffered ethanol (pH 4-5) at room temperature. The hydroxylamine captures the aldehyde/ketone, gently releasing the N-amino azetidine without harsh redox stress.

Category B: Purification & Handling[8][9]

Q3: My compound decomposes on the silica column. Is the N-N bond breaking?

Diagnosis: Acid-Catalyzed Ring Opening.

While the N-N bond is fragile, the immediate culprit on silica is usually the ring. The exocyclic amino group pushes electron density to the ring nitrogen (inductive effect + lone pair repulsion), increasing its basicity (

-

Passivate the Stationary Phase: Pre-treat silica gel with 2-5% Triethylamine (Et

N) in the eluent. -

Switch Phase: Use Neutral Alumina (Brockmann Grade III) which is far less acidic than silica.

Q4: The N-amino azetidine turns yellow/brown upon storage. What is happening?

Diagnosis: Air Oxidation to Tetrazene or Hydrazone.

1,1-disubstituted hydrazines are susceptible to air oxidation, forming diazene intermediates (

-

Salt Formation: Convert the free base immediately into a salt (e.g., Oxalate or Tosylate). The protonated form is significantly more resistant to oxidation.

-

Inert Storage: Store under Argon at -20°C.

Experimental Protocols

Protocol A: Electrophilic Amination of Azetidine (N-N Bond Formation)

This method avoids the polymerization issues of direct cyclization.

Reagents:

-

Azetidine (1.0 equiv)[3]

-

O-(Diphenylphosphinyl)hydroxylamine (DPPH) or HOSA (1.2 equiv)

-

Base:

or -

Solvent:

(DCM) or THF

Step-by-Step:

-

Preparation: Dissolve azetidine in anhydrous DCM (0.2 M) under

atmosphere. Cool to 0°C.[4][5] -

Addition: Add the base (2.0 equiv).

-

Amination: Add the aminating agent (DPPH or HOSA) portion-wise over 30 minutes. Note: HOSA is less soluble; DPPH offers better homogeneity.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC (stain with Ninhydrin; N-amino azetidines stain distinctive red/purple).

-

Workup (Critical):

-

Do NOT use acidic aqueous wash.

-

Filter off inorganic salts.

-

Concentrate the filtrate at low temperature (<30°C).

-

-

Purification: Flash chromatography on Neutral Alumina (eluent: DCM/MeOH 95:5).

Protocol B: Stabilization via Oxalate Salt Formation

For long-term storage of N-amino azetidine derivatives.

-

Dissolve the crude N-amino azetidine free base in minimal diethyl ether or

. -

Add a saturated solution of oxalic acid in

dropwise at 0°C. -

The oxalate salt will precipitate immediately as a white solid.

-

Filter under inert atmosphere.

-

Wash with cold ether.

-

Dry under high vacuum. Result: Stable solid, resistant to oxidation.

Data & Compatibility Tables

Table 1: N-Protecting Group Stability Profile for Azetidines

| Protecting Group | N-N Bond Stability | Ring Stability | Deprotection Risk | Notes |

| Boc (tert-Butyloxycarbonyl) | High | High | Medium | Acidic deprotection (TFA) can trigger ring opening if not scavenged immediately. |

| Cbz (Carboxybenzyl) | High | High | Low | Hydrogenolysis ( |

| Tosyl (Ts) | Very High | Very High | High | Removal requires harsh reductive conditions (Na/Naphthalene) which often cleaves the N-N bond. Avoid. |

| Phthalimide | Moderate | Moderate | Low | Hydrazine deprotection is ideal, as it releases the N-amino group gently. |

Table 2: Solvent Compatibility Matrix

| Solvent | Suitability | Risk Factor | Recommendation |

| Dichloromethane (DCM) | Excellent | Low | Standard solvent for synthesis. |

| Chloroform ( | Poor | High | Often contains HCl traces (stabilizer) which opens the ring. Use amylene-stabilized only. |

| Methanol (MeOH) | Good | Moderate | Nucleophilic solvent; can participate in ring opening if solution becomes acidic. |

| THF | Excellent | Low | Ideal for lithiation or metal-catalyzed couplings. |

Visualizing the Instability Pathways

The following diagram illustrates the competing decomposition pathways and the intervention points described in the protocols.

Caption: Figure 1. Decomposition pathways of N-amino azetidines (Red) and strategic stabilization interventions (Green).

References

-

Singh, G. S., & D'Höoghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Reviews. Link

-

Kerns, M. L., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link

-

Barluenga, J., et al. (2009). Electrophilic Amination of Azetidines: A Direct Entry to N-Aminoazetidines. Journal of Organic Chemistry. Link

-

West, F. G., & Bott, T. M. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. Link

-

Verkade, J. G. (2002). P(RNCH2CH2)3N: Very Strong Non-Ionic Bases Useful in Organic Synthesis. Topics in Current Chemistry. Link (Reference for base selection in sensitive cyclizations).

Sources

Troubleshooting cyclization reactions involving fluoromethyl azetidines

Technical Support Center: Fluoromethyl Azetidine Cyclization Ticket System: Open Access Subject: Troubleshooting Cyclization Protocols & Stability Profiles Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Introduction: The "Fluorine Tax" on Reactivity

Welcome to the technical guide for handling fluoromethyl azetidines. If you are here, you are likely encountering one of two frustrations:

-

The "Lazy Nitrogen": Your azetidine nitrogen refuses to cyclize or alkylate due to the inductive electron-withdrawing effect of the fluoromethyl group.

-

The "Fragile Ring": Your successful cyclization product decomposes during workup due to ring strain and acid sensitivity.

The fluoromethyl group (

This guide provides self-validating protocols to overcome these energy barriers.

Part 1: Diagnostic Flowcharts & Logic

Before altering your conditions, diagnose the failure mode using the logic map below.

Visual 1: Troubleshooting Decision Tree

Figure 1: Logic flow for diagnosing reaction failures. Green nodes indicate actionable solutions.

Part 2: Technical Support Tickets (Q&A)

Ticket #101: Cyclization to form the Fluoromethyl Azetidine Ring

User: "I am trying to cyclize a fluorinated amine precursor (e.g., 1-fluoro-3-((3-chloropropyl)amino)propane) to form the azetidine ring. The reaction is extremely slow with

Root Cause:

The fluorine atom (or fluoromethyl group) on the amine backbone inductively withdraws electron density from the nitrogen lone pair. The nucleophilicity is insufficient for an

Protocol 1: The "Irreversible Deprotonation" Method Instead of relying on equilibrium deprotonation, use a strong base to form the metal amide anion, which is a potent nucleophile.

-

Reagents: LiHMDS (Lithium bis(trimethylsilyl)amide) or NaH.

-

Solvent: THF (anhydrous).

-

Temperature:

.

Step-by-Step:

-

Dissolve the amino-halide precursor in anhydrous THF (0.1 M concentration).

-

Cool to

. -

Add LiHMDS (1.1 - 1.2 equiv) dropwise. Note: LiHMDS is preferred over NaH for cleaner deprotonation kinetics.

-

Allow to warm to room temperature. If monitoring shows no progress, heat to reflux (

). -

Critical Step: Quench with saturated

at

Why this works: The amide anion (

Part 3: Spirocyclization Strategies

Ticket #204: Creating Spiro-Azetidines via Strain Release

User: "I want to synthesize a spiro[azetidine-3,3'-indoline] system. Standard alkylation is failing."

Solution: Direct alkylation of a fluoromethyl azetidine is difficult due to steric crowding and low N-nucleophilicity. The modern standard is Strain-Release Spirocyclization using Azabicyclo[1.1.0]butane (ABB) precursors.

Visual 2: Strain-Release Mechanism

Figure 2: The strain-release pathway utilizes the high energy of the ABB system to drive the formation of the spiro-azetidine, bypassing the low nucleophilicity issue.

Protocol 2: ABB Spirocyclization

-

Precursor: Synthesize or purchase the appropriate 1-azabicyclo[1.1.0]butane derivative.

-

Reagent: Use a Grignard reagent or an electrophile (like an isocyanate) depending on the desired spiro-fusion.

-

Catalyst: For C-C bond formation,

is often required to facilitate the ring opening/closing sequence. -

Reference: See Aggarwal et al. for detailed ABB methodologies (Reference 1).

Part 4: Stability & Handling Guide

Ticket #305: Product Decomposition During Purification

User: "I formed the fluoromethyl azetidine, but it turned into a brown tar on the silica column."

Analysis: Azetidines are kinetically stable but thermodynamically unstable.

-

Acid Sensitivity: Silica gel is slightly acidic (

). This can protonate the nitrogen, activating the C2/C4 carbons for nucleophilic attack (ring opening). -

Fluorine Activation: The fluoromethyl group makes the ring carbons more electrophilic.

Optimization Table: Purification Parameters

| Parameter | Standard Condition (AVOID) | Optimized Condition (USE) | Reason |

| Stationary Phase | Acidic Silica Gel | Neutralized Silica or Alumina | Prevents acid-catalyzed ring opening. |

| Mobile Phase Additive | None | 1-2% Triethylamine (Et3N) | Buffers the silica; keeps N deprotonated. |

| Concentration | Rotary Evaporator ( | Cold Evaporation ( | Thermal energy accelerates ring strain release. |

| Storage | Neat oil at RT | Solution in Benzene/Frozen | Prevents intermolecular polymerization. |

Part 5: Data Reference - Solvent & Base Selection[1]

When designing your cyclization, select conditions based on the "Fluorine Distance" (how close the F is to the N).

| Substrate Class | F-Distance | N-Nucleophilicity | Recommended Base | Recommended Solvent |

| 3-Fluoroazetidine | Direct (0 bonds) | Very Low | LiHMDS / KHMDS | THF / Et2O (Anhydrous) |

| 3-(Fluoromethyl)azetidine | Proximal (1 bond) | Low | Cs2CO3 / NaH | DMF / DMSO (Polar Aprotic) |

| 3-(Difluoromethyl)azetidine | Proximal (1 bond) | Extremely Low | LiHMDS | THF (Reflux) |

Note on Solvents:

-

DMF/DMSO: Excellent for

cyclizations as they solvate cations, leaving the anion "naked" and more reactive. -

HFIP (Hexafluoroisopropanol): Surprisingly effective for ring opening or specific functionalizations due to hydrogen-bond donation, but generally avoid for ring closure as it stabilizes the leaving group too well, hindering the

transition state in some cases.

References

-

Strain-Release Synthesis (ABB Route)

- Fawcett, A., et al. "Strain-Release-Driven Spirocyclization of Azabicyclo[1.1.0]butanes." Journal of the American Chemical Society, 2019, 141(11), 4573–4578.

-

Fluorine Effect on Azetidine Stability

- Reeves, J. T., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2021, 12(10), 1585–1588.

-

[1]

-

Synthesis via LiHMDS Cyclization

- De Kimpe, N., et al. "Synthesis of trifluoromethyl aziridines and azetidines." Journal of Organic Chemistry, 2010.

-

(Note: Generalized link to JOC search for De Kimpe fluorinated heterocycles).

-

Review of Azetidine Reactivity

- Dherange, B. D., et al. "Recent Advances in the Synthesis and Reactivity of Azetidines." Chemical Society Reviews, 2021.

Sources

Minimizing side reactions during 3-(Fluoromethyl)azetidin-1-amine coupling

This guide outlines the technical protocols for minimizing side reactions during the coupling of 3-(Fluoromethyl)azetidin-1-amine .

Important Nomenclature Verification: This guide specifically addresses the N-amino azetidine (a hydrazine derivative, Structure A ).

-

Structure A: Azetidine ring with an exocyclic -NH2 attached to the ring nitrogen (

). -

Structure B: Azetidine ring with an exocyclic -NH2 attached to Carbon-3 (

). -

If you are working with Structure B (3-amino-3-(fluoromethyl)azetidine), please refer to standard primary amine coupling protocols, as the hydrazine-specific risks described below do not apply.

Part 1: Reagent Stability & Pre-Reaction Handling

The 1,1-disubstituted hydrazine moiety in 3-(Fluoromethyl)azetidin-1-amine presents unique stability challenges compared to standard amines.

Oxidation Risks (The "Diazenium" Trap)

Unlike simple amines, N-amino azetidines are susceptible to oxidation by atmospheric oxygen or peroxides in solvents. Oxidation converts the hydrazine (

-

Ring Fragmentation: Extrusion of nitrogen gas (

) and collapse of the azetidine ring. -

Dimerization: Formation of tetrazanes.

Prevention Protocol:

-

Solvent Prep: Use only anhydrous, degassed solvents (sparged with Argon/Nitrogen for >15 mins). Avoid ethers (THF, Dioxane) stored without stabilizers, as peroxides trigger rapid decomposition.

-

Storage: Store the free base under Argon at -20°C. If possible, use the hydrochloride or oxalate salt, which is significantly more resistant to oxidation.

Fluorine Elimination (The "HF" Leak)

The fluoromethyl group at

-

Mechanism: Strong bases or Lewis acids can open the strained azetidine ring. Once opened, the resulting acyclic chain may undergo

-elimination of HF if a cation or leaving group is generated.

Part 2: Coupling Chemistry & Optimization

Scenario A: Amide/Hydrazide Formation (Acylation)

Goal: Reacting the exocyclic

Common Pitfall: Over-acylation (forming the imide) or Ring Opening via activated esters.

| Parameter | Recommended Condition | Technical Rationale |

| Coupling Agent | HATU or PyBOP | Fast kinetics minimize the lifetime of the free hydrazine, reducing oxidation risk. |

| Avoid | Acid Chlorides / Anhydrides | High reactivity leads to di-acylation and HCl generation, which can open the azetidine ring. |

| Base | NMM (N-Methylmorpholine) | Weaker base than TEA/DIPEA; reduces risk of E2 elimination of HF or ring opening. |

| Stoichiometry | 1.0 equiv Amine : 0.95 equiv Acid | Slight deficit of acid prevents over-acylation. |

| Temperature | 0°C to 10°C | Suppresses ring opening (strain release energy is ~25 kcal/mol). |

Step-by-Step Protocol:

-

Activation: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.0 equiv) in degassed DMF. Add NMM (2.5 equiv) at 0°C. Stir for 5 mins.

-

Addition: Add 3-(Fluoromethyl)azetidin-1-amine (as HCl salt, pre-neutralized with 1.0 equiv NMM) dropwise.

-

Quench: Stop reaction immediately upon consumption of acid (TLC/LCMS). Quench with saturated

.[1] Do not use acidic workup.

Scenario B: Hydrazone Formation

Goal: Reacting the exocyclic

Common Pitfall: Acid-catalyzed ring opening. Hydrazone formation usually requires acid catalysis, but azetidines are acid-sensitive.

Optimization:

-

Catalyst: Use PPTS (Pyridinium p-toluenesulfonate) instead of Acetic Acid or TFA. PPTS provides mild buffering.

-

Water Scavenger: Add

or molecular sieves to drive equilibrium without heat. -

Temperature: Room temperature maximum. Do not reflux.

Part 3: Troubleshooting & FAQs

Q1: I see a mass peak of [M-20] in my LCMS. What is this? A: This corresponds to the loss of HF (20 Da) .

-

Cause: You likely used a base that was too strong (e.g., DBU, NaH) or heated the reaction, triggering elimination.

-

Fix: Switch to NMM or DIPEA and keep T < 20°C.

Q2: My product mass is correct, but the NMR shows a complex mixture. A: This often indicates Rotamers .

-

Explanation: N-amino azetidine amides (hydrazides) have restricted rotation around the N-N and N-C(O) bonds.

-

Test: Run Variable Temperature (VT) NMR at 50°C. If peaks coalesce, it is rotamers, not impurities.

Q3: The reaction turns dark/black immediately. A: This is a sign of Hydrazine Oxidation .

-

Cause: Dissolved oxygen in the solvent or presence of metal ions (Cu, Fe).

-

Fix: Add EDTA (1 mM) to sequester trace metals and rigorously degas all solvents.

Q4: I see a peak at [M+14] or [M+28]. A: This suggests Methylation or Formylation from DMF/DCM side reactions, or potentially a "dimer" artifact.

-

Check: Ensure you are not using reactive alkyl halides in the same hood. If using DMF, ensure it is fresh (dimethylamine free).

Part 4: Reaction Pathway Visualization

The following diagram illustrates the "Happy Path" to the desired product versus the "Trap Doors" leading to side reactions.

Caption: Mechanistic pathways for 3-(Fluoromethyl)azetidin-1-amine coupling. Green paths indicate optimal conditions; red/yellow paths indicate failure modes.

References

-

Synthesis and Reactivity of Azetidines

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[2] Organic & Biomolecular Chemistry, 2021.

-

-

Hydrazine/N-Amino Heterocycle Stability

-

Oxidation of 1,1-disubstituted hydrazines: Mechanisms and Stability. Journal of Organic Chemistry.[3]

- (General reference for hydrazine oxidation p

-

-

Peptide Coupling Reagents (HATU/NMM)

- Coupling Reagents in Peptide Synthesis: A Review. Aapptec.

-

Fluorine Elimination in Strained Rings

-

Spontaneous Aqueous Defluorination of Trifluoromethylphenols and Related Strained Systems. ChemRxiv, 2024.[4]

-

Sources

- 1. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 2. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azetidine synthesis [organic-chemistry.org]

- 4. chemrxiv.org [chemrxiv.org]

Removing impurities from crude 3-(Fluoromethyl)azetidin-1-amine

Technical Support Center: Purification of 3-(Fluoromethyl)azetidin-1-amine

Case ID: AZ-FM-003 Status: Active Priority: High (Pre-Clinical/Process Development)[1]

Overview

Welcome to the Technical Support Center. You are likely accessing this guide because your crude 3-(Fluoromethyl)azetidin-1-amine (CAS: N/A - derivative) is showing coloration (yellow/brown), instability, or persistent starting material contamination.[1]

This molecule combines a strained 4-membered azetidine ring with a reactive N-amino (hydrazine) motif.[1] Its purification is non-trivial due to three competing factors:

-

Ring Strain: The azetidine ring is susceptible to acid-catalyzed ring opening (hydrolysis).[1]

-

Redox Instability: The hydrazine moiety is easily oxidized by air, leading to azo-dimers or hydrazones.[1]

-

Polarity: The product is highly polar and basic, making separation from the parent amine (3-fluoromethylazetidine) difficult on standard silica.[1]

Module 1: Diagnostic Triage

Before attempting purification, identify your specific failure mode.

| Observation | Likely Impurity/Issue | Root Cause |

| Yellow/Brown Oil | Azo-dimers or oxidation products | Exposure to air/light during workup.[1] Hydrazines oxidize to diazenes. |

| m/z = [M-16] or [M-15] | Parent Amine (3-fluoromethylazetidine) | Incomplete N-amination reaction.[1] |

| m/z = [M+18] or [M+36] | Ring-opened amino alcohol | Acidic hydrolysis during workup (e.g., using strong HCl > 1M).[1] |

| Solid Precipitate in Oil | Salts (NaCl, NaOAc) | Inefficient extraction of inorganic byproducts. |

Module 2: Purification Protocols

Protocol A: Salt Crystallization (Recommended)

Best for: Removing non-basic impurities and stabilizing the product for storage.[1]

The Science: Free base hydrazines are oils that oxidize rapidly. Converting them to a crystalline salt (Oxalate or Hydrochloride) locks the nitrogen lone pairs, preventing oxidation and allowing recrystallization to remove the parent amine.

Step-by-Step:

-

Dissolution: Dissolve crude oil in a minimal amount of dry EtOAc or EtOH (0.1 g/mL).

-

Acid Addition:

-

Option 1 (Robust): Add Oxalic acid (1.0 eq) dissolved in warm EtOH. Oxalates often crystallize better than halides for small rings.

-

Option 2 (Standard): Add 4M HCl in Dioxane dropwise at 0°C. Warning: Do not use aqueous HCl; water promotes ring opening.[1]

-

-

Crystallization: Stir at 0°C for 2 hours. If oiling occurs, add Et2O or Hexanes until turbid, then refrigerate (-20°C).[1]

-

Isolation: Filter the white solid under Argon. Wash with cold Et2O.

-

Free Base Recovery (If needed): Suspend salt in DCM, add sat. aq. NaHCO3 (mild base), separate organic layer, dry (Na2SO4), and concentrate immediately before use.[1]

Protocol B: The "Hydrazone Catch & Release" (High Purity)

Best for: Removing the unreacted parent amine (3-fluoromethylazetidine).[1]

The Science: The N-amino group is a potent nucleophile (alpha-effect).[1] It reacts rapidly with aldehydes to form a neutral hydrazone. The parent amine (secondary amine) cannot form a stable neutral hydrazone. This changes the polarity drastically, allowing easy separation.

Workflow Diagram:

Caption: Chemoselective purification strategy utilizing the unique nucleophilicity of the N-amino group.

Step-by-Step:

-

Capture: Treat crude mixture with Benzaldehyde (1.05 eq) in MeOH. Stir 1h. The product forms a lipophilic hydrazone; the impurity remains a basic amine.

-

Wash: Dissolve residue in EtOAc. Wash with 0.5M citric acid . The impurity (parent amine) goes into the water; the hydrazone stays in EtOAc.

-

Release: Reflux the hydrazone in 2M HCl (aq) for 2 hours. The benzaldehyde steams off or is extracted with ether.

-

Isolate: Concentrate the aqueous layer to obtain the pure hydrochloride salt.

Module 3: Troubleshooting & FAQs

Q: Can I distill this compound? A: Proceed with extreme caution. Small azetidines are volatile, but N-amino derivatives are thermally sensitive.[1] If you must distill, use Kugelrohr distillation under high vacuum (<0.5 mmHg) at the lowest possible temperature. Do not overheat (>100°C) as the N-N bond may homolyze or the ring may expand.[1]

Q: The product decomposes on Silica Gel. Why? A: Silica is slightly acidic (pH 5-6).[1] This is sufficient to open the strained azetidine ring or degrade the hydrazine.

-

Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acid sites. Alternatively, use Basic Alumina or C18 Reverse Phase silica with an Ammonium Bicarbonate buffer (pH 8).[1]

Q: My NMR shows a double set of peaks. Is it impure? A: Not necessarily. N-substituted azetidines often show slow nitrogen inversion or restricted rotation at room temperature, leading to broadened or split peaks in proton NMR.[1] Run the NMR at 50°C; if the peaks coalesce, it is a single pure compound.

References

-

Azetidine Ring Strain & Stability

- Padwa, A., & Bur, S. K. (2004). The chemistry of the azetidine ring.

-

Source: (General Reactivity Context)[1]

-

Purification of Hydrazines via Hydrazones

- Ragnarsson, U. (2001).

-

Source: [1]

-

Synthesis of Fluorinated Azetidines (Imlunestrant Intermediates)

-

pKa and Basicity of N-Amino Heterocycles

Sources

Validation & Comparative

Comparative Guide: 3-(Fluoromethyl)azetidin-1-amine vs. Azetidin-1-amine in Drug Discovery

The following guide provides a comparative technical analysis of 3-(Fluoromethyl)azetidin-1-amine versus its non-fluorinated parent, azetidin-1-amine . This analysis is structured for medicinal chemists and drug discovery professionals, focusing on the "Fluorine Effect" and its impact on physicochemical properties, metabolic stability, and bioactivity profiles in drug design.

Executive Summary: The Fluorine Scan

In modern medicinal chemistry, the azetidine ring is a critical "spacer" and conformationally restricted scaffold. Azetidin-1-amine (the hydrazine derivative of azetidine) serves as a key building block for constructing N-azetidinyl heterocycles, such as pyrazoles and indazoles.

The introduction of a fluoromethyl group at the C3 position to create 3-(Fluoromethyl)azetidin-1-amine is a strategic modification. It is not merely a lipophilic addition but a profound electronic and conformational modulator. This guide explores how this specific substitution alters the bioactivity landscape, offering a tool to tune pKa, block metabolic soft spots, and lock bioactive conformations.[1]

Molecular Profile & Physicochemical Comparison

The transition from azetidin-1-amine to its 3-fluoromethyl analog introduces significant changes in the molecular footprint.

Data Summary Table

| Property | Azetidin-1-amine | 3-(Fluoromethyl)azetidin-1-amine | Impact of Modification |

| Structure | 4-membered N-amino ring | 3-substituted 4-membered N-amino ring | Steric bulk + Electronic withdrawal |

| Molecular Weight | 72.11 g/mol | 104.13 g/mol | +32 Da (Fluorine effect) |

| Predicted pKa (N1) | ~7.8 - 8.2 (Hydrazine N) | ~6.5 - 7.0 | Decreased Basicity: Inductive effect of F lowers pKa.[2] |

| LogP (Lipophilicity) | -0.8 (Highly Polar) | ~ -0.2 to 0.1 | Increased Lipophilicity: Improved membrane permeability. |

| Ring Conformation | Puckered (dynamic) | Puckered (stabilized) | Conformational Lock: F prefers equatorial/axial orientation depending on solvent. |

| Metabolic Liability | High (C3 Oxidation) | Low (Blocked C3) | Enhanced Stability: C-F bond resists P450 oxidation. |

Mechanistic Insight: The Inductive & Stereoelectronic Effect

The 3-(fluoromethyl) group exerts a strong electron-withdrawing inductive effect (-I) through the sigma framework.

-

Basicity Modulation: In azetidin-1-amine, the N1 nitrogen (the hydrazine head) is moderately basic. The introduction of the fluorine atom three bonds away pulls electron density, lowering the pKa of the N1 nitrogen. This is crucial for optimizing the donor strength of the hydrazine in metal-catalyzed cross-couplings or reducing lysosomotropic trapping in vivo.

-

Conformational Bias: The azetidine ring is not planar; it puckers to relieve torsional strain. The 3-fluoromethyl group introduces a preference for a specific pucker angle to minimize steric clashes and maximize dipole alignment (gauche effect), potentially "pre-organizing" the molecule for receptor binding.

Bioactivity & Pharmacological Implications[2][3][4][5][6][7][8][9]

A. Metabolic Stability (The "Soft Spot" Defense)

The C3 position of the azetidine ring is electronically rich and sterically accessible, making it a primary site for oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

-

Azetidin-1-amine derived scaffolds: Often suffer from rapid clearance due to hydroxylation at C3, followed by ring-opening or glucuronidation.

-

3-(Fluoromethyl) analog: The C-F bond is metabolically inert. Furthermore, the steric bulk of the -CH2F group hinders the approach of the heme-iron center of P450s to the remaining C3 proton. This "metabolic blocking" strategy significantly extends the half-life (

) of the parent drug.

B. Bioisosterism in Ligand Design

When used as a substituent (e.g., N-linked to a pyrazole core in a kinase inhibitor):

-

Azetidin-1-amine: Provides a small, polar solubilizing group. However, its high polarity can limit blood-brain barrier (BBB) penetration.

-

3-(Fluoromethyl)azetidin-1-amine: The added lipophilicity (higher LogP) improves passive diffusion across membranes. This is particularly relevant for CNS targets where the "fluorine scan" is often used to optimize the Brain/Plasma ratio.

C. Toxicity Considerations (Hydrazine Alert)

Both compounds are hydrazines (N-NH2), which carry an intrinsic structural alert for genotoxicity (via alkylation of DNA).

-

Risk Mitigation: In drug discovery, these "free amine" reagents are rarely the final drug. They are intermediates used to form stable N-heterocycles (e.g., pyrazoles, triazoles).

-

Safety: The 3-fluoromethyl group does not inherently remove the hydrazine toxicity of the reagent, but once cyclized into a drug scaffold, the fluorinated analog often shows a cleaner safety profile due to reduced formation of reactive metabolites (e.g., preventing ring-opening to reactive aldehydes).

Experimental Protocols

Protocol A: Synthesis of 3-(Fluoromethyl)azetidin-1-amine

Context: This protocol describes the electrophilic amination of the parent azetidine. This is a self-validating workflow where the product is isolated as a stable salt.

Reagents:

-

Hydroxylamine-O-sulfonic acid (HOSA) (Aminating Agent)

-

Potassium Carbonate (

) -

Water/Ether solvent system[3]

Step-by-Step Methodology:

-

Preparation: Dissolve 3-(fluoromethyl)azetidine (1.0 eq) in water (0.5 M concentration). Cool to 0°C in an ice bath.

-

Base Addition: Add solid

(1.2 eq) to buffer the solution. -

Amination: Add Hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise over 30 minutes. Note: Exothermic reaction; maintain temperature <5°C to prevent decomposition.

-

Reaction: Stir at room temperature for 12 hours. Monitor by TLC (ninhydrin stain) or LC-MS (look for M+16 mass shift).

-

Extraction: Saturate the aqueous phase with NaCl. Extract with Diethyl Ether (3x).

-

Salt Formation: To the ether layer, add 4M HCl in Dioxane dropwise. The hydrochloride salt of 3-(Fluoromethyl)azetidin-1-amine will precipitate.

-

Filtration: Collect the white solid by filtration under Nitrogen (hydrazines can be hygroscopic).

Protocol B: Comparative Microsomal Stability Assay

Context: To quantify the metabolic blocking effect of the 3-fluoromethyl group.

Workflow:

-

Incubation: Incubate test compounds (1 µM) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH-regenerating system (1 mM NADPH final).

-

Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (IS).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

) using the slope (

Visualization of Bioactivity Logic

The following diagram illustrates the divergent pathways of the two azetidine derivatives in a biological system, highlighting the protective role of the fluoromethyl group.

Caption: Comparative metabolic fate. The 3-fluoromethyl group (green path) blocks C3-oxidation, enhancing stability compared to the parent azetidine (red path).

References

-

Lowe, D. (2018). The Fluorine Scan. In the Pipeline (Science Translational Medicine). Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Scott, J. S., et al. (2020). Discovery of AZD9833 (Camizestrant), a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist.[7] Journal of Medicinal Chemistry, 63(23), 14530–14559. Link

-

Kundu, S., et al. (2025). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. Link

Sources

- 1. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. scienceopen.com [scienceopen.com]

- 5. WO2019245974A8 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)-3-methyl-1,3,4,9-tetrahydro-2h-pyrido[3,4-b]indol-2-yl)-2,2-difluoropropan-1-ol and processes for preparing fused tricyclic compounds comprising a substituted phenyl or pyridinyl moiety, including methods of their use - Google Patents [patents.google.com]

- 6. Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Validating Purity of 3-(Fluoromethyl)azetidin-1-amine: A Comparative Analytical Guide

Content Type: Technical Comparison Guide Audience: Analytical Chemists, CMC Leads, and Process Development Scientists Subject: 3-(Fluoromethyl)azetidin-1-amine (CAS: Non-specific, structural analog to 1-amino-3-fluoroazetidine)

Executive Summary & Strategic Analysis

The validation of 3-(Fluoromethyl)azetidin-1-amine presents a classic "analytical paradox" in small molecule development. As a hydrazine derivative with a strained azetidine ring, it combines high polarity (logP < 0) with high chemical reactivity, yet it lacks a native chromophore for standard UV detection.

This guide objectively compares the two most viable validation strategies: HILIC-MS/CAD (Direct Analysis) versus Pre-column Derivatization RP-HPLC (Indirect Analysis).

The Analytical Challenge

-

Lack of Chromophore: The molecule has negligible UV absorbance above 200 nm.

-

Polarity: It elutes in the void volume of standard C18 columns.

-

Stability: The N-N bond (hydrazine) is susceptible to oxidation, and the strained ring is sensitive to aggressive acidic/basic conditions.

Decision Matrix: Which Method to Choose?

Figure 1: Decision tree for selecting the appropriate analytical workflow based on instrumentation availability.

Method A: HILIC-MS/CAD (The Modern Standard)

Best For: R&D, Impurity Profiling, Stability Studies. Mechanism: Partitioning between a water-enriched layer on the stationary phase and a high-organic mobile phase.[1]

Hydrophilic Interaction Liquid Chromatography (HILIC) is the scientifically superior approach for this compound because it retains the analyte without chemical modification, preserving the integrity of the sample.

Experimental Protocol

| Parameter | Specification | Rationale |

| Column | Waters XBridge Amide (3.5 µm, 4.6 x 150 mm) | Amide phases provide excellent retention for polar amines and superior peak shape compared to bare silica. |

| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0) | Provides ionic strength and pH control to protonate the amine/hydrazine for retention. |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | High organic content is required for HILIC retention mechanism.[2] |

| Flow Rate | 0.8 mL/min | Optimized for mass transfer in HILIC mode. |

| Detection | MS (ESI+) or CAD (Charged Aerosol) | Critical: UV is blind to this compound. MS monitors [M+H]+; CAD is universal. |

| Diluent | 90:10 Acetonitrile:Water | Warning: Using 100% water as diluent will cause peak distortion (solvent mismatch). |

Gradient Program

-

0.0 min: 90% B

-

10.0 min: 70% B

-

12.0 min: 50% B (Wash)

-

12.1 min: 90% B (Re-equilibration)

-

20.0 min: End

Technical Insight (Causality)

In HILIC, water is the "strong" solvent.[3][4] We start with high acetonitrile (90%) to force the polar azetidine into the aqueous layer on the silica surface. As we increase the water content (decrease %B), the analyte is eluted. Note: Ammonium formate is essential; without buffer, the amine will interact with silanols, causing severe tailing.

Method B: Pre-column Derivatization RP-HPLC (The QC Workhorse)

Best For: QC Release, GMP Environments, Labs with UV-only systems. Mechanism: Condensation of the hydrazine moiety with an aldehyde to form a stable, UV-active hydrazone.

Since the analyte contains a hydrazine group (

Reaction Scheme

Where R = 3-(Fluoromethyl)azetidin-1-yl group.Experimental Protocol

Step 1: Derivatization Reagent Prep

-

Prepare a 1% (v/v) solution of Benzaldehyde in Acetonitrile.

Step 2: Sample Preparation

-

Dissolve 10 mg of 3-(Fluoromethyl)azetidin-1-amine in 5 mL Acetonitrile.

-

Add 1 mL of Benzaldehyde Reagent.

-

Add 10 µL of Glacial Acetic Acid (Catalyst).

-

Vortex and incubate at 25°C for 20 minutes . (Heat is unnecessary and may degrade the azetidine ring).

-

Dilute to volume with Mobile Phase.

Step 3: HPLC Conditions

| Parameter | Specification | Rationale |

| Column | Agilent ZORBAX Eclipse Plus C18 (3.5 µm, 4.6 x 100 mm) | Standard reversed-phase column; the derivative is now lipophilic. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH prevents hydrolysis of the hydrazone. |

| Mobile Phase B | Acetonitrile | Strong eluent.[2] |

| Detection | UV @ 305 nm | The benzaldehyde-hydrazone conjugate absorbs strongly here. |

| Flow Rate | 1.0 mL/min | Standard flow.[5][6] |

Derivatization Workflow Visualization

Figure 2: Pre-column derivatization workflow transforming the invisible analyte into a UV-detectable species.

Performance Comparison Data

The following data represents typical validation characteristics derived from hydrazine-class validations.

| Validation Parameter | Method A (HILIC-CAD) | Method B (Deriv. UV) | Analysis |

| Specificity | High (Mass discrimination) | Moderate (Excess reagent peak) | Method B requires separating the excess benzaldehyde peak from the product. |

| LOD (Limit of Detection) | ~0.5 ppm | ~5.0 ppm | HILIC-MS is significantly more sensitive for trace impurity analysis. |

| Linearity ( | > 0.995 | > 0.999 | UV detection (Method B) typically offers wider linear dynamic range.[7] |

| Precision (RSD) | 1.5 - 2.5% | < 1.0% | Derivatization introduces a reaction step, but UV detectors are inherently more stable than CAD/MS. |

| Robustness | Low (Sensitive to pH/Buffer) | High | HILIC requires long equilibration times; RP-HPLC is "plug and play." |

Authoritative Validation & References

System Suitability Criteria (Self-Validating System)

To ensure the trustworthiness of the data, every sequence must pass these criteria:

-

Method B Specific: Resolution (

) between the Excess Benzaldehyde Peak and the Analyte-Hydrazone Peak must be > 2.0. -

Method A Specific: Retention time stability must be < 2.0% RSD (HILIC is prone to shifting if equilibration is insufficient).

References

-

ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.[7][8] Link

-

McCalley, D. V. Hydrophilic interaction chromatography (HILIC): A useful strategy for the separation of hydrophilic drugs. Journal of Chromatography A, 2017. (Establishes the Amide column standard for polar amines). Link

-

Wang, J., et al. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials.[8] Journal of Pharmaceutical and Biomedical Analysis, 2016.[8] (Source for Benzaldehyde derivatization chemistry).[8][9][10] Link[8]

-

Risley, D. S., & Pack, B. W. Determination of hydrazine in pharmaceuticals by HPLC with UV detection. Journal of Liquid Chromatography & Related Technologies, 2005. Link

Sources

- 1. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]

- 2. chromtech.com [chromtech.com]

- 3. agilent.com [agilent.com]

- 4. lcms.cz [lcms.cz]

- 5. researchgate.net [researchgate.net]